3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741459
InChI: InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
SMILES:
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol

3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine

CAS No.:

Cat. No.: VC15741459

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine -

Specification

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
IUPAC Name 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine
Standard InChI InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Standard InChI Key AAKMBSFXGXTQNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NOC(=N2)N)Br

Introduction

Structural and Physicochemical Properties

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substitutions at positions 3 and 5 significantly influence the compound’s electronic and steric properties. For 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine, the bromine atom introduces electron-withdrawing effects, while the amine group provides a site for hydrogen bonding.

Table 1: Key Physicochemical Parameters of Analogous Oxadiazoles

Property3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
Molecular FormulaC₉H₈BrN₃OC₁₇H₁₃BrN₆O
Molecular Weight (g/mol)254.08397.24
IUPAC Name3-[(2-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
CAS NumberNot explicitly provided931739-27-4

The bromine substituent enhances molecular polarity, potentially improving solubility in polar aprotic solvents like dimethylformamide (DMF) . The amine group’s basicity (pKa ~8–10) allows for protonation under acidic conditions, which can be exploited in salt formation for pharmaceutical formulations.

Synthetic Methodologies

While no direct synthesis route for 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine is documented, analogous compounds are typically synthesized via multi-step protocols involving cyclization and functional group transformations.

General Synthesis of 1,2,4-Oxadiazoles

A common approach involves the reaction of amidoximes with carboxylic acid derivatives. For example, 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole is synthesized in four steps:

  • Formation of Amidoxime: Hydroxylamine hydrochloride reacts with a nitrile precursor in ethanol under sodium acetate catalysis .

  • Chlorination: N-Chlorosuccinimide (NCS) in DMF introduces a chlorine atom at position 5 .

  • Amine Coupling: Triethylamine facilitates nucleophilic substitution with an amine source .

  • Oxidative Cyclization: Potassium phosphate and oxygen promote cyclization to form the oxadiazole ring .

Structural Insights from Crystallography

Although no crystal structure of 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine is available, related compounds provide valuable insights. For instance, 1-(4-bromophenyl)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thiourea exhibits dihedral angles of 12.17° and 18.74° between the oxadiazole and aromatic rings, indicating moderate planarity . Such geometry facilitates π-π stacking interactions with biological targets, a feature likely shared by the target compound .

Table 2: Key Crystallographic Parameters

ParameterValue
Dihedral Angle (Oxadiazole-Pyridinyl)12.17°
Dihedral Angle (Oxadiazole-Bromophenyl)18.74°
Hydrogen BondingC–H⋯O chains along100

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